2,4,6-Trifluoro-3,5-dimethylbenzoic acid
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Overview
Description
2,4,6-Trifluoro-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol It is a derivative of benzoic acid, characterized by the presence of three fluorine atoms and two methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3,5-dimethylbenzoic acid typically involves the fluorination of 3,5-dimethylbenzoic acid. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Various substituted benzoic acids.
Reduction: 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol or 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde.
Oxidation: 2,4,6-Trifluoro-3,5-dimethylterephthalic acid.
Scientific Research Applications
2,4,6-Trifluoro-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3,5-dimethylbenzoic acid depends on its specific application. In biochemical studies, the fluorine atoms can interact with biological molecules, altering their properties and functions. The compound may target specific enzymes or receptors, modulating their activity through interactions with the fluorine atoms and the carboxylic acid group .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluoro-3,6-dimethylbenzoic acid
- 2,4,6-Trifluorobenzoic acid
- 3,5-Dimethylbenzoic acid
Uniqueness
2,4,6-Trifluoro-3,5-dimethylbenzoic acid is unique due to the specific arrangement of fluorine and methyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects from the fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
2,4,6-trifluoro-3,5-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-3-6(10)4(2)8(12)5(7(3)11)9(13)14/h1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGWHSPUAZKDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(=O)O)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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